(4-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE
Overview
Description
(4-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of chlorophenyl and sulfonyl groups attached to a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the chlorination of phenol to produce 4-chlorophenol . This intermediate is then reacted with phthalic anhydride to form quinizarin, followed by further reactions to introduce the sulfonyl and piperazine groups . The reaction conditions often require polar solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized reactors to handle the intermediates and final product. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(4-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: A precursor in the synthesis of the compound, known for its use in producing dyes and other chemicals.
4-Chlorothiophenol: Similar in structure but contains a thiol group instead of a sulfonyl group.
Bis(4-chlorophenyl)methanone: Shares structural similarities but lacks the piperazine ring.
Uniqueness
(4-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its combination of chlorophenyl, sulfonyl, and piperazine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-14-3-1-13(2-4-14)17(22)20-9-11-21(12-10-20)25(23,24)16-7-5-15(19)6-8-16/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLPGPABYXBBKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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